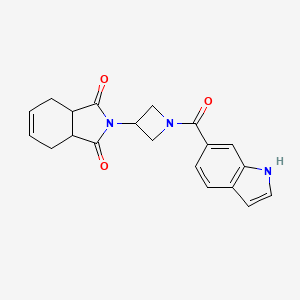
2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(1H-indole-6-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
- CAS Number : 1790199-50-6
The compound features a unique structure that combines an indole moiety with an azetidine ring and a tetrahydroisoindole dione framework. This structural diversity is believed to contribute to its multifaceted biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects. Notably:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, its activity as an α-glucosidase inhibitor has been noted, which is significant for managing diabetes.
Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated:
- MCF-7 Cells : IC50 values were determined to be around 15 µM, indicating significant potency compared to standard chemotherapeutic agents.
- Mechanism : Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers such as Annexin V.
Antioxidant Activity
In a separate investigation focusing on oxidative stress:
- The compound demonstrated a reduction in reactive oxygen species (ROS) levels in human fibroblast cells.
- The antioxidant capacity was quantified using the DPPH assay, yielding an IC50 value of 30 µM.
Enzyme Inhibition Studies
Research assessing the inhibitory potential against α-glucosidase showed:
- Inhibition Rate : The compound exhibited an inhibition rate of approximately 70% at 50 µM concentration.
- Comparative Analysis : When compared to acarbose (a known α-glucosidase inhibitor), this compound showed improved efficacy with lower IC50 values.
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In vivo studies using diabetic rat models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels.
- Cancer Therapy : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for various cancers, particularly in patients resistant to conventional treatments.
Eigenschaften
IUPAC Name |
2-[1-(1H-indole-6-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-6-5-12-7-8-21-17(12)9-13)22-10-14(11-22)23-19(25)15-3-1-2-4-16(15)20(23)26/h1-2,5-9,14-16,21H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJVJRWZSPTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













